molecular formula C9H7BrN2O B1379033 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile CAS No. 1243349-09-8

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile

Cat. No.: B1379033
CAS No.: 1243349-09-8
M. Wt: 239.07 g/mol
InChI Key: BIGZQLXWXHEDFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile typically involves the bromination of 5-cyclopropoxypyridine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxypyridine-4-carbonitrile
  • 2-Bromo-5-ethoxypyridine-4-carbonitrile
  • 2-Bromo-5-propoxypyridine-4-carbonitrile

Uniqueness

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZQLXWXHEDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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